tert-butyl 4-{[3-(tert-butoxy)-3-oxopropyl]amino}piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-{[3-(tert-butoxy)-3-oxopropyl]amino}piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with tert-butyl and tert-butoxy groups. This compound is often used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{[3-(tert-butoxy)-3-oxopropyl]amino}piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the tert-butoxy and oxopropyl groups through nucleophilic substitution reactions. The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydride to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-{[3-(tert-butoxy)-3-oxopropyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 4-{[3-(tert-butoxy)-3-oxopropyl]amino}piperidine-1-carboxylate is used as a building block for the construction of more complex molecules
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is also used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism by which tert-butyl 4-{[3-(tert-butoxy)-3-oxopropyl]amino}piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins involved in cellular signaling or metabolic processes.
Comparison with Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness: tert-Butyl 4-{[3-(tert-butoxy)-3-oxopropyl]amino}piperidine-1-carboxylate is unique due to its combination of tert-butyl and tert-butoxy groups, which confer specific steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
2402828-73-1 |
---|---|
Molecular Formula |
C17H32N2O4 |
Molecular Weight |
328.4 |
Purity |
95 |
Origin of Product |
United States |
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